Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18809041
InChI: InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate

CAS No.:

Cat. No.: VC18809041

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate -

Specification

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
IUPAC Name ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Standard InChI Key AMCJRUSEJVUPGZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F

Introduction

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters derived from nicotinic acid. This compound features a pyridine ring with a hydroxyl group at position 4 and a trifluoromethyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Synthesis Methods

The synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the esterification of 4-hydroxy-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. This reaction is crucial for producing the compound in high purity and yield.

Chemical Reactions

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under basic conditions.

Biological Activities and Research Findings

Research on Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate indicates potential biological activities, including antimicrobial and anticancer properties. The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its interaction with biological targets, influencing biochemical pathways.

Biological ActivityMechanism of Action
AntimicrobialInteraction with cell membranes and enzymes
AnticancerInhibition of specific cellular pathways

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate can be compared with other nicotinate derivatives:

  • Ethyl 4-amino-2-(trifluoromethyl)nicotinate: Contains an amino group instead of a hydroxyl group, affecting its reactivity and biological activity.

  • Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate: Features an additional hydroxyl group at position 6, altering its solubility and potential biological interactions.

Future Research Directions

Further research on Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate should focus on exploring its therapeutic potential, particularly in the development of new antimicrobial and anticancer agents. Additionally, studying the structure-activity relationship (SAR) of this compound and its analogs could provide valuable insights for drug design.

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